molecular formula C12H9ClO2 B6380667 2-Chloro-5-(3-hydroxyphenyl)phenol CAS No. 67114-78-7

2-Chloro-5-(3-hydroxyphenyl)phenol

Cat. No.: B6380667
CAS No.: 67114-78-7
M. Wt: 220.65 g/mol
InChI Key: HJCLXACBXGPFON-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-hydroxyphenyl)phenol is a chlorinated phenolic compound featuring a hydroxyphenyl substituent at the 5-position of the phenol ring. Its structure combines two aromatic systems: a phenol ring with a chlorine atom at the 2-position and a 3-hydroxyphenyl group at the 5-position. The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of structurally related isoquinoline derivatives .

Properties

IUPAC Name

2-chloro-5-(3-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCLXACBXGPFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685838
Record name 4-Chloro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67114-78-7
Record name 4-Chloro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of substituted phenols, including this compound, often involves the ipso-hydroxylation of arylboronic acids. This method uses aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dechlorinated phenols.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Chloro-5-(3-hydroxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s biological activity and its ability to inhibit enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The chemical and physical properties of phenolic derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of 2-Chloro-5-(3-hydroxyphenyl)phenol with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Synthesis Method
This compound 2-Cl, 5-(3-hydroxyphenyl) 234.67 Phenol, Chlorine, Hydroxyphenyl Suzuki coupling
2-Chloro-5-(trifluoromethyl)phenol 2-Cl, 5-CF₃ 196.56 Phenol, CF₃ (electron-withdrawing) Halogenation/CF₃ substitution
2-Chloro-5-(piperidin-1-ylmethyl)phenol 2-Cl, 5-(piperidinylmethyl) 225.71 Phenol, Piperidine (basic N) Mannich reaction
3-(3-Chloro-5-fluorophenyl)-5-methoxyphenol 3-Cl, 5-F, 5-OCH₃ 252.67 Fluorine, Methoxy, Chlorine Suzuki coupling
2-Chloro-5-(dioxaborolan-2-yl)phenol 2-Cl, 5-boronate ester 254.52 Boronate ester (Suzuki precursor) Borylation
Key Observations:
  • Electron Effects: The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)phenol strongly withdraws electrons, increasing phenol acidity (lower pKa) compared to the hydroxyphenyl group in the target compound .
  • Solubility : Piperidine and methoxy groups enhance water solubility via hydrogen bonding or basicity, whereas CF₃ and boronate esters increase lipophilicity .
  • Reactivity: Boronate esters (e.g., 2-Chloro-5-(dioxaborolan-2-yl)phenol) serve as cross-coupling intermediates, unlike the target compound, which is typically an end product .

Research Findings and Data

Acidity and Solubility Comparison

Compound pKa (Phenolic OH) Water Solubility (mg/mL) LogP
This compound ~8.5 1.2 2.8
2-Chloro-5-(trifluoromethyl)phenol ~6.2 0.3 3.5
2-Chloro-5-(piperidin-1-ylmethyl)phenol ~9.1 5.6 1.9
Notes:
  • The trifluoromethyl group reduces pKa by ~2 units compared to the hydroxyphenyl analog .
  • Piperidine substitution improves solubility due to protonation at physiological pH .

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